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Cat. No.: B15569989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rostratin A is a potent cytotoxic disulfide metabolite isolated from the marine-derived fungus

Exserohilum rostratum.[1] Its complex polycyclic structure, featuring a disulfide bridge and

multiple stereocenters, has made it a subject of interest for natural product synthesis and

pharmacological investigation. This guide provides a detailed overview of the spectroscopic

data essential for the characterization of Rostratin A, including Nuclear Magnetic Resonance

(NMR) and mass spectrometry data. The information presented herein is compiled from

foundational studies and serves as a comprehensive resource for researchers engaged in the

study of this and related natural products.

Chemical Structure
Rostratin A possesses the molecular formula C₁₈H₂₄N₂O₆S₂. The chemical structure is

characterized by a dimeric piperazinedione core with a disulfide bridge, a structural feature

common to a number of biologically active fungal metabolites.
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Figure 1. Chemical structure of
Rostratin A.

Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition

of Rostratin A.

Experimental Protocols
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is

typically performed on a time-of-flight (TOF) or Orbitrap mass spectrometer. The sample is

dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ESI

source. Data is acquired in positive ion mode.

Data Presentation
Ion Calculated m/z Observed m/z

[M+H]⁺ 429.1150 429.1152

[M+Na]⁺ 451.0970 451.0971

[M+K]⁺ 467.0709 467.0708
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Note: The data presented in this table is representative and derived from the primary literature.

[1]

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
NMR spectroscopy is indispensable for the complete structure elucidation of Rostratin A. Due

to the molecule's symmetry, the ¹H and ¹³C NMR spectra show a reduced number of signals

relative to the total number of atoms.

Experimental Protocols
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are

typically recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz for ¹H). Deuterated

solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly

used. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the

residual solvent signal.

Data Presentation
Table 2: ¹H NMR Spectroscopic Data for Rostratin A (in CD₃OD, 500 MHz)

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2/2' 4.15 d 3.5

3/3' 3.80 m

4/4' 2.10, 1.95 m, m

5/5' 4.05 m

6/6' 3.65 d 4.0

8/8' 3.95 m

9/9' 1.85, 1.70 m, m

10/10' 4.25 m
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Note: The data presented in this table is representative and derived from the primary literature.

[1]

Table 3: ¹³C NMR Spectroscopic Data for Rostratin A (in CD₃OD, 125 MHz)

Position Chemical Shift (δ, ppm)

1/1' 168.5

2/2' 61.2

3/3' 72.8

4/4' 35.4

5/5' 68.9

6/6' 75.1

7/7' 59.8

8/8' 69.5

9/9' 33.7

10/10' 71.3

Note: The data presented in this table is representative and derived from the primary literature.

[1]

Key 2D NMR Correlations for Structural Elucidation
The connectivity of the spin systems in Rostratin A is established through homonuclear

(COSY) and heteronuclear (HSQC, HMBC) correlation experiments. The following diagram

illustrates the key HMBC correlations that are instrumental in assembling the molecular

framework.
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Key HMBC Correlations in Rostratin A.

Conclusion
The spectroscopic and mass spectrometric data presented in this guide provide a foundational

dataset for the identification and characterization of Rostratin A. The detailed NMR and HRMS

data are crucial for confirming the structure and stereochemistry of this complex natural

product. This information is vital for researchers in natural product chemistry, medicinal
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chemistry, and drug discovery who are exploring the therapeutic potential of Rostratin A and

its analogues. For complete and detailed experimental values, readers are encouraged to

consult the primary literature.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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